molecular formula C8H10ClN5 B10868816 1-(6-Chloropyridazin-3-yl)-3-cyclopropylguanidine

1-(6-Chloropyridazin-3-yl)-3-cyclopropylguanidine

Cat. No.: B10868816
M. Wt: 211.65 g/mol
InChI Key: VPIALSHQBPPVGR-UHFFFAOYSA-N
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Description

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopropylguanidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine typically involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the guanidine linkage. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Chloro-3-pyridazinyl)-N’-cyclopropylguanidine is unique due to its combination of a cyclopropylguanidine moiety and a chlorinated pyridazine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-2-cyclopropylguanidine

InChI

InChI=1S/C8H10ClN5/c9-6-3-4-7(14-13-6)12-8(10)11-5-1-2-5/h3-5H,1-2H2,(H3,10,11,12,14)

InChI Key

VPIALSHQBPPVGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(N)NC2=NN=C(C=C2)Cl

Origin of Product

United States

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